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Aluminum difluoride

Cat. No.: B14719036
CAS No.: 21559-03-5
M. Wt: 64.978345 g/mol
InChI Key: YAJPUARGFYCJEN-UHFFFAOYSA-L
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Description

Contextual Significance in Advanced Inorganic Chemistry

The significance of aluminum difluoride in advanced inorganic chemistry lies primarily in its nature as a radical and its electronic structure. Unlike the stable, closed-shell aluminum trifluoride (AlF₃), AlF₂ is a radical species (a molecule with an unpaired electron). This makes it a subject of interest for theoretical and computational chemists who seek to understand the geometry, stability, and reactivity of such molecules.

Theoretical studies have been instrumental in characterizing this compound. Computational models are used to predict its properties, which are challenging to measure experimentally due to the molecule's transient nature. Research in this area contributes to the fundamental understanding of bonding in main group elements and provides benchmarks for computational methods.

One of the key findings from theoretical calculations is the electron affinity of this compound. A 1994 study by Gutsev and Adamowicz, using fourth-order Møller–Plesset perturbation theory, calculated the electron affinity of AlF₂ to be a relatively high 1.90 eV. aip.orgosti.gov This indicates a strong tendency for the neutral AlF₂ molecule to accept an electron to form the more stable AlF₂⁻ anion. Such computational insights are vital for predicting the chemical behavior of species in environments where they might be formed, such as in high-temperature processes or in the interstellar medium.

The predicted geometry of the neutral AlF₂ radical is bent, a consequence of its electronic structure. This contrasts with the trigonal planar geometry of the gaseous AlF₃ molecule. youtube.comguidechem.comguidechem.com The study of these structural differences provides a deeper understanding of how the number of substituents and the presence of unpaired electrons influence molecular geometry.

Historical Trajectories in Fundamental Aluminum Fluoride (B91410) Investigations

The history of aluminum fluoride research is deeply connected to the development of the aluminum industry and the broader study of fluorine chemistry. The discovery and isolation of aluminum metal in the 19th century spurred investigations into its various compounds, including its halides. wikipedia.orgacs.org Early research focused on the synthesis and properties of the bulk material, aluminum trifluoride (AlF₃), due to its critical role as a flux in the electrolytic production of aluminum. wikipedia.orgencyclopedia.com

The direct experimental study of less stable species like this compound had to await the development of advanced spectroscopic and analytical techniques in the 20th century. Methods such as matrix isolation spectroscopy, developed in the 1950s, allowed for the trapping and study of highly reactive or transient molecules by embedding them in an inert, low-temperature matrix. wikipedia.orgruhr-uni-bochum.defu-berlin.de While much of the work on aluminum halides focused on AlF and AlF₃, these techniques laid the groundwork for potentially observing species like AlF₂.

However, the most significant progress in understanding this compound has come from the realm of theoretical and computational chemistry. The advent of sophisticated ab initio quantum chemistry methods and increasing computational power has allowed researchers to model and predict the properties of molecules that are difficult or impossible to isolate and study in a laboratory setting. arxiv.org The aforementioned 1994 theoretical study on aluminum fluoride anions and their neutral counterparts is a prime example of how computational investigations have become central to exploring the fundamental chemistry of species like AlF₂. aip.orgosti.gov This computational approach allows for the determination of key energetic and structural parameters, providing a detailed, albeit theoretical, portrait of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlF2+ B14719036 Aluminum difluoride CAS No. 21559-03-5

Properties

CAS No.

21559-03-5

Molecular Formula

AlF2+

Molecular Weight

64.978345 g/mol

IUPAC Name

aluminum;difluoride

InChI

InChI=1S/Al.2FH/h;2*1H/q+3;;/p-2

InChI Key

YAJPUARGFYCJEN-UHFFFAOYSA-L

Canonical SMILES

[F-].[F-].[Al+3]

Origin of Product

United States

Theoretical and Computational Chemistry of Aluminum Difluoride

Quantum Chemical Methodologies for Electronic Structure

The electronic structure of the aluminum difluoride (AlF₂) radical has been a subject of sophisticated theoretical investigation. Researchers have employed a range of quantum chemical methods to accurately predict its properties, navigating the challenges inherent in modeling open-shell systems.

Ab Initio and Post-Hartree-Fock Calculations

High-level ab initio methods are instrumental in achieving a precise description of the electron correlation effects that govern the molecule's behavior. For AlF₂, methods such as the Unrestricted Møller-Plesset perturbation theory to the second (UMP2) and fourth (MP4) orders, and the Coupled-Cluster Singles and Doubles with perturbative Triples [CCSD(T)] have been utilized. These post-Hartree-Fock approaches systematically improve upon the mean-field approximation, providing a more accurate picture of the molecule's electronic energy and wavefunction. The CCSD(T) method, often considered the "gold standard" in quantum chemistry for its high accuracy, has been particularly important in providing benchmark calculations for the geometric and spectroscopic properties of AlF₂.

Density Functional Theory (DFT) Approaches

Alongside ab initio techniques, Density Functional Theory (DFT) has proven to be a powerful and computationally efficient tool for studying this compound. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is a popular choice for investigating the electronic structure of radicals like AlF₂. DFT methods are widely used for geometry optimizations and for predicting vibrational frequencies, offering a balance between accuracy and computational cost. These calculations provide valuable insights into the electron density distribution and molecular orbitals of the AlF₂ radical.

Basis Set Selection and Convergence Studies

The accuracy of any quantum chemical calculation is intrinsically linked to the quality of the basis set used to describe the atomic orbitals. For this compound, a variety of basis sets have been employed, with a general trend towards larger and more flexible sets to achieve higher accuracy. Pople-style basis sets, such as 6-311G*, and correlation-consistent basis sets developed by Dunning, like the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set, are commonly used.

Convergence studies are crucial to ensure that the calculated properties are stable with respect to further increases in the basis set size. This involves systematically employing larger basis sets until the calculated properties, such as the molecular geometry and energy, no longer change significantly. For high-accuracy studies of AlF₂, extrapolation to the complete basis set (CBS) limit is often performed to minimize the error introduced by the finite nature of the basis set.

Molecular Geometry and Equilibrium Structures

The geometric arrangement of the atoms in this compound is a fundamental property that has been extensively studied through computational methods. These studies provide a clear picture of the molecule's shape and the nature of the chemical bonds.

Structural Optimization and Conformational Landscapes

Theoretical calculations consistently predict that the this compound radical (AlF₂) possesses a bent C₂ᵥ symmetry in its ground electronic state (²A₁). Geometry optimization procedures, which seek to find the minimum energy structure on the potential energy surface, are a standard component of these computational studies. For a triatomic molecule like AlF₂, the conformational landscape is relatively simple, with the bent structure representing the global minimum. These optimizations are performed using the various quantum chemical methods described previously, allowing for a detailed comparison of the results obtained at different levels of theory.

Bond Lengths, Bond Angles, and Dihedral Relationships

The optimized geometry of AlF₂ is characterized by its Al-F bond lengths and the F-Al-F bond angle. A comprehensive study by George Maroulis in the Journal of Chemical Physics provides detailed insights into these parameters. The calculations reveal how the predicted geometry varies with the chosen theoretical method and basis set.

For instance, at the Unrestricted Hartree-Fock (UHF) level with a large basis set, the Al-F bond length is calculated to be approximately 1.677 Å, with a bond angle of 113.8°. When electron correlation is included through methods like UMP2 and CCSD(T), the bond length tends to increase slightly, and the bond angle adjusts. The table below, derived from the aforementioned study, summarizes the equilibrium geometry of the AlF₂ (²A₁) ground state calculated with various methods.

MethodBasis SetAl-F Bond Length (Å)F-Al-F Bond Angle (°)
UHF[8s5p2d1f/4s3p2d1f]1.677113.8
UMP2[8s5p2d1f/4s3p2d1f]1.701112.5
UMP4[7s4p2d/3s2p1d]1.703114.7
CCSD(T)[7s4p2d/3s2p1d]1.698115.1

These theoretical predictions provide a detailed and consistent picture of the molecular structure of this compound, highlighting the importance of including electron correlation for accurate results. As a triatomic molecule, the concept of dihedral angles is not applicable.

Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound are of fundamental interest in understanding its reactivity and potential as a component in various chemical systems. Computational methods offer a detailed picture of how electrons are distributed and interact within the molecule.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. For the this compound radical (AlF₂), an NBO analysis would provide a detailed description of the bonding in terms of localized orbitals.

A qualitative NBO analysis for AlF₂ would be expected to reveal the following:

Al-F Bonds: Two primary sigma (σ) bonds between the aluminum and fluorine atoms. These bonds would be formed from the overlap of hybrid orbitals from aluminum and fluorine. Given the high electronegativity of fluorine, these bonds are expected to be highly polarized towards the fluorine atoms.

Lone Pairs: Each fluorine atom would possess three lone pairs of electrons.

Unpaired Electron: The single unpaired electron, characteristic of this radical species, would likely reside in an orbital primarily localized on the aluminum atom. The nature of this orbital (e.g., its s or p character) would be a key outcome of the NBO analysis.

Population analysis methods are employed to assign partial atomic charges, providing a quantitative measure of the electron distribution in a molecule. Common methods include Mulliken, Hirshfeld, and Löwdin population analyses.

For this compound, due to the significant difference in electronegativity between aluminum (1.61 on the Pauling scale) and fluorine (3.98), a highly polar charge distribution is anticipated. The fluorine atoms are expected to carry a substantial negative partial charge, while the aluminum atom will bear a corresponding positive partial charge.

While specific calculated values for the partial charges on the atoms in AlF₂ are not prevalent in the literature, the expected trend is clear. Different population analysis schemes may yield slightly different absolute values for the charges, a well-known characteristic of these methods, but the qualitative picture of a highly polar molecule would remain consistent.

Table 1: Expected Trends in Partial Atomic Charges for this compound

Atom Expected Partial Charge Rationale
Al Positive (δ+) Lower electronegativity

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that quantify the energy change upon adding or removing an electron, respectively. These values are crucial for understanding the redox behavior of a molecule.

Computational studies have been performed to determine the electron affinity of this compound. A significant theoretical investigation by Gutsev, Les, and Adamowicz calculated the adiabatic electron affinity of AlF₂ to be 1.90 eV. researchgate.net This positive value indicates that the AlF₂⁻ anion is stable with respect to the neutral molecule and a free electron.

The ionization potential of AlF₂ corresponds to the energy required for the process: AlF₂ → AlF₂⁺ + e⁻

Table 2: Calculated Electronic Properties of this compound

Property Value (eV) Reference
Electron Affinity 1.90 researchgate.net

Hyperhalogens are a class of superhalogens, which are molecules or clusters with electron affinities exceeding that of any halogen atom. A key characteristic of a superhalogen is a central atom decorated with highly electronegative peripheral atoms. Hyperhalogens, in turn, are formed by a central atom or cluster decorated with superhalogen moieties, leading to even higher electron affinities.

The this compound radical (AlF₂) can be considered a superhalogen. Its calculated electron affinity of 1.90 eV researchgate.net is higher than that of the chlorine atom (3.62 eV is the highest among halogens, a direct comparison shows AlF2 is not a superhalogen, however, the definition of superhalogen is that the electron affinity of the molecule is larger than that of the constituent halogen atoms. The electron affinity of Fluorine is 3.40 eV. Therefore, with an EA of 1.90 eV, AlF2 is not a superhalogen). The high electron affinity arises from the delocalization of the additional electron in the AlF₂⁻ anion over the two electronegative fluorine atoms, which stabilizes the anion.

The study of hyperhalogen behavior often involves examining the electronic structure of the corresponding anion and the nature of the singly occupied molecular orbital (SOMO) in the neutral radical. The stability of the AlF₂⁻ anion contributes to the superhalogen characteristics of the neutral AlF₂ radical.

Vibrational Spectroscopy through Computational Modeling

Computational modeling is a vital tool for predicting the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the infrared (IR) and Raman spectra. These frequencies correspond to the fundamental modes of vibration of the molecule.

For a non-linear triatomic molecule like this compound (which is bent), there are expected to be three fundamental vibrational modes:

Symmetric stretch (ν₁): The two Al-F bonds stretch in phase.

Bending (ν₂): The F-Al-F bond angle changes.

Asymmetric stretch (ν₃): One Al-F bond stretches while the other compresses.

While detailed computational studies on the vibrational frequencies of various phases of aluminum trifluoride (AlF₃) are available, specific calculated harmonic vibrational frequencies and their corresponding mode assignments for the this compound radical (AlF₂) are not prominently reported in the surveyed literature. A computational study would be necessary to provide these values and to predict the infrared and Raman spectra of this species.

Table 3: Expected Vibrational Modes for this compound

Mode Symmetry Description Expected Frequency Range
ν₁ a₁ Symmetric Al-F stretch High
ν₂ a₁ F-Al-F bend Low

Anharmonic Corrections to Vibrational Spectra

In computational vibrational spectroscopy, the harmonic approximation is a foundational method for calculating the vibrational frequencies of molecules. This model treats molecular vibrations as simple harmonic oscillators, which, while computationally efficient, does not fully account for the true nature of molecular potential energy surfaces. Real molecular vibrations are anharmonic, meaning the restoring force on an atom is not directly proportional to its displacement from the equilibrium position.

Anharmonic corrections are computationally derived adjustments to the harmonic frequencies that account for the true shape of the potential energy surface. These corrections are crucial for achieving near-spectroscopic accuracy. researchgate.net Methods like Vibrational Second-Order Perturbation Theory (VPT2) are commonly employed to calculate these corrections, which consider cubic and quartic terms in the potential energy surface expansion. unito.it Such calculations yield fundamental frequencies, overtones, and combination bands that are often absent in a purely harmonic analysis but are observed experimentally. q-chem.com

Isotopic Effects on Calculated Frequencies

The vibrational frequencies of a molecule are dependent on both the force constants of its bonds and the masses of its constituent atoms. Isotopic substitution, the replacement of an atom with one of its isotopes (e.g., ²⁷Al with another aluminum isotope or ¹⁹F with a different fluorine isotope), alters the reduced mass of the vibrating system without significantly changing the electronic potential energy surface or the bond force constants. libretexts.orguni-muenchen.de

This change in mass directly impacts the calculated vibrational frequencies. According to the principles of vibrational spectroscopy, substituting an atom with a heavier isotope will result in a lower vibrational frequency for modes involving the movement of that atom. libretexts.org The magnitude of this isotopic shift is predictable and can be calculated computationally.

Computational chemistry software can calculate the vibrational frequencies for different isotopologues of a molecule using the same computed Hessian (force constant matrix), as this matrix is independent of atomic mass. uni-muenchen.de By inputting the specific masses for the desired isotopes, a vibrational spectrum for each isotopologue can be generated. nsc.ru While specific computational data for isotopic shifts in AlF₂ are not detailed in the available literature, such calculations would be a standard method to aid in the assignment of experimental vibrational spectra. For a triatomic molecule like AlF₂, isotopic substitution of either the central aluminum atom or the fluorine atoms would affect the symmetric stretch, asymmetric stretch, and bending modes to different extents.

Thermochemical Properties from Computational Calculations

Computational chemistry provides powerful tools for determining the thermochemical properties of molecules, including their stability and reaction energetics. High-accuracy ab initio methods can predict enthalpies of formation and dissociation energies, offering critical insights into chemical processes. researchgate.net

Energetics of Formation and Dissociation Pathways

The stability of a chemical species can be quantified by its bond dissociation energy (BDE), which is the enthalpy change associated with the homolytic cleavage of a bond. wikipedia.org For this compound, a key energetic parameter is the energy required to break one of the Al-F bonds. While the direct dissociation of AlF₂ into AlF and F has not been explicitly detailed in the surveyed literature, the dissociation of aluminum trifluoride (AlF₃) into AlF₂ and a fluorine radical has been reported.

The bond dissociation energy for the AlF₂—F bond has been determined to be 544 ± 46 kJ/mol at 298 K. ucsb.edu This value represents the standard-state enthalpy change for the reaction:

AlF₃(g) → AlF₂(g) + F(g)

The standard enthalpy of formation (ΔfH⦵₂₉₈) is another crucial thermochemical property. It can be calculated computationally using various methods, such as atomization energies or through the use of isodesmic reactions, where the number and types of bonds are conserved to facilitate error cancellation. nist.gov While high-accuracy calculations exist for the enthalpy of formation of AlF₃, specific computational values for the AlF₂ radical are not prominently available. wikipedia.orgnist.gov

Table 1: Reported Bond Dissociation Energy Related to this compound

Reaction Pathway Bond Dissociation Energy (kJ/mol at 298 K)
AlF₂—F 544 ± 46 ucsb.edu

This table displays the energy required to break the bond between the AlF₂ moiety and a fluorine atom.

Relative Stabilities of Isomeric and Electronic States

The investigation of isomeric and electronic states is fundamental to understanding a molecule's reactivity and spectroscopy. For a simple triatomic molecule like AlF₂, the existence of stable structural isomers is highly unlikely.

Computational studies can map the potential energy surfaces for the ground and various excited electronic states of a molecule. mostwiedzy.pldiva-portal.org These calculations reveal the relative energies of these states, their equilibrium geometries, and the barriers to transition between them. While extensive theoretical studies have been performed on the electronic states of the related aluminum monofluoride (AlF) molecule, particularly in the context of laser cooling, similar detailed analyses for the AlF₂ radical are not as prevalent in the literature. researchgate.netbohrium.comscilit.com Computational exploration would be necessary to characterize the low-lying excited electronic states of AlF₂ and determine their stability relative to the electronic ground state.

Synthesis and Formation Pathways of Aluminum Difluoride in Academic Studies

Gas-Phase Reaction Mechanisms and Kinetics

The formation of aluminum difluoride in the gas phase has been explored through various experimental and theoretical approaches. These studies are crucial for understanding the fundamental chemistry of aluminum-fluorine systems, which has implications for processes such as aluminum production and semiconductor manufacturing.

The direct reaction of aluminum atoms with fluorine-containing molecules is a primary pathway for the formation of this compound. One of the most fundamental reactions studied is the interaction between aluminum and molecular fluorine (F₂). The reaction proceeds through a series of steps, with aluminum monofluoride (AlF) and this compound (AlF₂) being important intermediates leading to the final product, aluminum trifluoride (AlF₃).

In the context of atomic layer deposition (ALD) of AlF₃, gas-phase reactions involving organoaluminum precursors and fluorine sources like hydrogen fluoride (B91410) (HF) or sulfur hexafluoride (SF₆) plasma have been investigated. nih.gov While the primary goal is the deposition of AlF₃, the formation of AlFₓ species, including AlF₂, as gas-phase or surface intermediates is a key aspect of the reaction mechanism. For instance, in ALD processes using trimethylaluminum (B3029685) (Al(CH₃)₃) and a fluorine source, ligand-exchange reactions can lead to the formation of various aluminum fluoride species. nih.gov

The kinetics of these gas-phase reactions are influenced by factors such as temperature, pressure, and the nature of the fluorine precursor. Studies on the fluorination of alumina (B75360) (Al₂O₃) surfaces also provide insights into the reaction kinetics, where the interaction of fluorine-containing species with the alumina surface can lead to the formation and release of AlFₓ molecules into the gas phase. ttu.edu

Table 1: Investigated Gas-Phase Reactions Leading to Aluminum Fluoride Species

ReactantsReaction EnvironmentObserved Aluminum Fluoride SpeciesSignificance
Al + F₂Gas PhaseAlF, AlF₂, AlF₃Fundamental reaction in aluminum fluorination.
Al(CH₃)₃ + HFAtomic Layer DepositionAlFₓ(CH₃)₃₋ₓ intermediatesKey process in the synthesis of AlF₃ thin films.
Al(CH₃)₃ + SF₆ plasmaPlasma-Enhanced ALDAlFₓ intermediatesAlternative pathway for AlF₃ deposition. nih.gov
Al₂O₃ + F-containing speciesSurface FluorinationSurface and gas-phase AlFₓRelevant to aluminum etching and catalyst preparation. ttu.edu

High-temperature environments are conducive to the formation of this compound. Effusion techniques, particularly Knudsen effusion mass spectrometry (KEMS), are powerful methods for studying the thermodynamics and kinetics of high-temperature reactions. nasa.govmassint.co.uk In these experiments, a substance is heated in a cell with a small orifice, and the species that effuse through the orifice are analyzed by a mass spectrometer.

Studies of the Al-F system at high temperatures have shown that AlF₂ is a stable species in the gas phase. researchgate.net By measuring the partial pressures of the different effusing species as a function of temperature, thermodynamic properties such as the enthalpy of formation of gaseous AlF₂ can be determined. These experiments are crucial for developing thermodynamic databases for high-temperature materials and for understanding the chemistry of aluminum production, where molten fluoride salts are used.

The KEMS technique allows for the direct observation and quantification of various gaseous species in equilibrium with a condensed phase at high temperatures. electrochem.org This has enabled researchers to elucidate the complex vapor composition over heated aluminum-fluorine mixtures, confirming the presence of AlF₂ alongside other species like AlF and AlF₃. researchgate.net

Photochemical and Electron-Impact Induced Formation

The formation of this compound can also be induced by photochemical and electron-impact processes. These methods involve the fragmentation of a parent molecule, typically aluminum trifluoride, upon interaction with photons or electrons.

Electron-impact ionization is a common technique used in mass spectrometry to generate ions for analysis. emory.edu When AlF₃ is subjected to electron impact, it can fragment into various smaller ions and neutral species. The study of the fragmentation patterns of AlF₃ provides valuable information about the bond dissociation energies and the stability of the resulting fragments, including the AlF₂ radical cation. conicet.gov.ar

Research on the electron-induced reduction of AlF₃ thin films has demonstrated the formation of lower aluminum oxidation states, denoted as AlFₓ (with x < 3). conicet.gov.ar In these experiments, irradiation of an AlF₃ film with an electron beam leads to the depletion of fluorine and the appearance of species where x is likely around 2, indicating the formation of this compound. conicet.gov.ar The process is dependent on the primary electron energy and dose. conicet.gov.ar

Table 2: Reaction Cross-Sections for Electron-Induced Reduction of AlF₃ to AlFₓ

Primary Electron Energy (keV)Reaction Cross-Section for AlF₃ → AlFₓ (σ₁) (×10⁻¹⁶ cm²)Reaction Cross-Section for AlFₓ → Al⁰ (σ₂) (×10⁻¹⁶ cm²)
0.51.7 ± 0.16.2 ± 0.2
1.02.0 ± 0.16.3 ± 0.1

Data sourced from a study on the electron-induced reduction of AlF₃ films. conicet.gov.ar

While photochemical formation of AlF₂ from the photodissociation of AlF₃ is a plausible pathway, specific academic studies focusing on this process are less common in the readily available literature. However, the principles of photochemistry suggest that exposing AlF₃ to sufficiently high-energy photons could lead to the cleavage of an Al-F bond, resulting in the formation of AlF₂ and a fluorine radical.

Role as an Intermediate in Fluorination Processes

In the plasma etching of aluminum, a process widely used in the microelectronics industry, fluorine-containing plasmas are employed to remove aluminum layers. louisville.edu In these complex plasma environments, a variety of radical and ionic species are generated. It is proposed that AlF₂ can be formed as an intermediate during the etching process, where aluminum is progressively fluorinated before being removed as volatile AlF₃. google.comgoogle.com

The synthesis of aluminum trifluoride through various methods, such as the reaction of aluminum with hydrofluoric acid, likely involves the formation of AlF₂ as an intermediate. quora.com The reaction is believed to proceed stepwise, with the sequential addition of fluorine atoms to the aluminum center.

Furthermore, in the context of advanced materials synthesis, such as the atomic layer deposition of AlF₃, surface-bound intermediates with the AlF₂ moiety are thought to be involved in the layer-by-layer growth mechanism. nih.gov Understanding the formation and reactivity of these intermediates is key to controlling the deposition process and the properties of the resulting thin films.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for investigating the reaction pathways and transition states involved in the formation of this compound. ucsb.edu Theoretical methods, such as density functional theory (DFT) and ab initio calculations, can be used to model the potential energy surface of a reaction, identify stable intermediates and transition states, and calculate reaction energies and activation barriers. researchgate.net

Theoretical studies have been conducted on the fluorination of aluminum clusters and surfaces. aip.org These studies have elucidated the step-by-step mechanism of fluorine addition to aluminum, revealing the energetics of the formation of AlF, AlF₂, and AlF₃. For example, calculations on the reaction of an aluminum cluster ([Al₁₃]⁻) with Teflon decomposition fragments have shown that the second fluorination step, leading to a species analogous to AlF₂, can be the rate-determining step for the complete fluorination of the cluster. aip.org

Computational models have also been used to study the structure and stability of various AlₓFᵧ molecules. researchgate.net These calculations provide valuable insights into the geometry, vibrational frequencies, and bond energies of these species, which are often difficult to determine experimentally. By mapping out the potential energy surface, computational studies can predict the most likely reaction pathways and the structures of the transition states that connect reactants, intermediates, and products.

Table 3: Calculated Reaction and Activation Energies for the Fluorination of an Aluminum Cluster

Reaction StepDescriptionReaction Energy (kcal/mol)Activation Energy (kcal/mol)
[Al₁₃]⁻ + CF₃ → F-[Al₁₃]⁻-CF₂First fluorination-12.7-
F-[Al₁₃]⁻-CF₂ → 2F-[Al₁₃]⁻-CFSecond fluorination-17.0

Data adapted from a theoretical study on the fluorination of an [Al₁₃]⁻ cluster. aip.org

Chemical Reactivity and Mechanistic Investigations of Aluminum Difluoride

Lewis Acidity and Coordination Chemistry

Aluminum fluoride (B91410) compounds, particularly aluminum trifluoride (AlF₃), are recognized for their significant Lewis acidic character. A Lewis acid is any substance that can accept a pair of nonbonding electrons. echemi.com The aluminum atom in AlF₃ is bonded to three highly electronegative fluorine atoms, which withdraw electron density and leave the aluminum center electron-deficient. quora.comquora.com With only six electrons in its valence shell, the aluminum atom has an incomplete octet and a vacant p-orbital, making it a potent electron-pair acceptor. echemi.comquora.comreddit.com This inherent electron deficiency drives its reactivity towards Lewis bases. High surface area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF) are considered among the strongest solid Lewis acids known. researchgate.netrsc.org

The strong Lewis acidity of aluminum fluoride surfaces enables potent interactions with Lewis bases. Studies using density functional theory (DFT) have shown that a strong Lewis base like ammonia (B1221849) (NH₃) binds robustly to the β-AlF₃ (100) surface, with a binding energy of up to 1.9 eV. iaea.org This strong interaction is indicative of the material's powerful Lewis acidic nature. iaea.org When a Lewis base such as ammonia approaches AlF₃, the aluminum atom accepts a lone pair of electrons from the nitrogen atom to form a Lewis adduct, which is a product of an acid-base reaction. quora.com Even weak Lewis bases like carbon monoxide (CO) interact with the surface, and the resulting shift in CO's stretch frequency is characteristic of strong Lewis acidity. iaea.org

The coordination environment of aluminum in these compounds is key to their structure and reactivity. In its solid, anhydrous state, AlF₃ features a polymeric structure where each aluminum center is octahedrally coordinated by six fluorine atoms (AlF₆), and each fluoride is connected to two aluminum centers. wikipedia.org However, in the gas phase, it exists as trigonal planar molecules with D₃ₕ symmetry. wikipedia.org

Table 1: Interaction Data for AlF₃ with Lewis Bases
Lewis BaseInteraction TypeKey FindingReference
Ammonia (NH₃)Adduct FormationBinds to β-AlF₃ surface with an energy of up to 1.9 eV, demonstrating strong Lewis acidity. iaea.org
Carbon Monoxide (CO)Surface AdsorptionCalculated shift in stretch frequency upon binding is typical of strong Lewis acid sites. iaea.org

Theoretical investigations, particularly those employing density functional theory (DFT), have been crucial in understanding the nature of Lewis acidic sites on aluminum fluoride surfaces and the stability of the adducts they form. iaea.org Hybrid-exchange DFT calculations have been used to model the binding of probe molecules to surfaces like β-AlF₃. iaea.orgresearchgate.net These studies confirm that under-coordinated aluminum sites on the surface exhibit high Lewis acidity. researchgate.net

Computational methods are also used to determine the enthalpies of adduct formation, providing a quantitative measure of Lewis basicity and acidity. nih.gov High-level ab initio procedures combined with solvation models can be used to estimate these values, which are critical for understanding reaction thermodynamics. nih.gov For aluminum-based Lewis superacids, DFT calculations have been employed to optimize molecular structures and investigate bond formation, such as the Al-F bond formation observed during the self-decomposition of Al(OTeR)₃, which is driven by the high acidity at the aluminum center. nih.gov

Aluminum fluoride complexes (AlFₓ) are widely recognized for their ability to act as effective analogs of the phosphate (B84403) group (PO₄³⁻) in biological systems. nih.govmdpi.com This chemical mimicry has made them invaluable tools for studying the mechanistic aspects of phosphoryl transfer reactions, which are fundamental to cellular processes controlled by molecules like ATP and GTP. wikipedia.orgmdpi.com

The AlFₓ complexes, particularly AlF₃ and the aluminofluoride anion AlF₄⁻, can mimic the geometry of the phosphate group, especially in the transition state of enzymatic reactions. nih.govnih.gov For instance, in the active site of enzymes like nucleoside diphosphate (B83284) kinase, AlF₃ can form a trigonal bipyramidal structure that is an accurate analog of the transition state of the γ-phosphate of ATP as it is transferred to an amino acid residue. nih.gov This allows researchers to "trap" and study the enzyme in its transition-state conformation. nih.gov This structural and electronic similarity enables AlFₓ complexes to compete with inorganic phosphate for binding sites on proteins, including enzymes and transporters, often stabilizing an inactive conformation. nih.gov

Table 2: Comparison of Phosphate and Aluminum Fluoride Analogs
SpeciesGeometryRole in Biological SystemsReference
Phosphate (PO₄³⁻)TetrahedralSubstrate in phosphoryl transfer reactions. nih.govmdpi.com
AlF₃ (in enzyme active site)Trigonal BipyramidalMimics the transition state of phosphoryl transfer. nih.gov
AlF₄⁻TetrahedralMimics the ground state of the phosphate group. nih.gov

Surface Interactions and Heterogeneous Reactivity of Aluminum Difluoride

The chemical behavior of this compound (AlF₂) is significantly characterized by its interactions at interfaces, where it can act as a surface-bound species or a desorbed molecule. Its high reactivity, particularly the pronounced Lewis acidity of AlF₂ sites, underpins its role in various heterogeneous processes, including adsorption and catalysis.

Adsorption Phenomena on Substrate Surfaces

This compound is often encountered as a stable species on a substrate surface or as a product of thermal desorption from fluorinated materials. The study of these phenomena provides critical insights into the stability and interaction energies of AlF₂ with different substrates. Temperature programmed desorption (TPD) is a key technique used to investigate these interactions, revealing the energy required to desorb species like AlF₂ from a surface.

Research into fluorinated aluminum nitride (AlN) and aluminum oxide (Al₂O₃) surfaces has shown that AlFₓ species are primary desorption products at elevated temperatures. In studies of AlN surfaces thermally etched by xenon difluoride (XeF₂), AlF₂ was identified as a dominant desorbing species. asu.edu Similarly, investigations of aluminum surfaces exposed to tungsten hexafluoride (WF₆) observed the desorption of AlF₂⁺ species at approximately 470°C. asu.edu The activation energy for desorption provides a direct measure of the strength of the adsorption bond between the AlF₂ species and the substrate.

The strong Lewis acidity of under-coordinated aluminum sites on aluminum fluoride surfaces dictates their adsorption properties towards basic molecules. iaea.org These sites, which can be modeled as surface-bound AlF₂ moieties, act as strong binding locations for probe molecules like ammonia (NH₃) and carbon monoxide (CO). Theoretical studies using density functional theory (DFT) have quantified these interactions, providing binding energies and vibrational frequency shifts upon adsorption. For instance, calculations on the β-AlF₃ (100) surface show that NH₃ binds to under-coordinated aluminum sites with energies as high as 1.9 eV, demonstrating exceptionally strong Lewis acidity. iaea.org The adsorption of CO, a weaker base, results in significant blue shifts in its stretching frequency, which is a well-established indicator of strong Lewis acid sites. mdpi.com

The table below summarizes key research findings related to the adsorption and desorption of AlF₂ and the adsorption of probe molecules on AlF₂-like sites.

SystemTechniqueKey FindingsReference
AlF₂ desorption from fluorinated AlN/Al₂O₃Temperature Programmed Desorption (TPD)AlF₂ is a primary desorbing species from fluorinated aluminum surfaces. The activation energy for AlF₂ desorption was determined to be 2.8 ± 0.04 eV (270 kJ/mol). asu.edu
NH₃ adsorption on β-AlF₃ (100) surfaceDensity Functional Theory (DFT)The binding energy of ammonia to under-coordinated Al sites (Lewis acid sites) is up to 1.9 eV, indicating very strong chemisorption. iaea.org
CO adsorption on α-AlF₃ surfacesDensity Functional Theory (DFT)CO adsorbs on Lewis acid sites with binding energies ranging from -0.16 to -0.52 eV. This results in a calculated blue shift of the CO stretching vibration of 72 to 88 cm⁻¹, consistent with experimental data for strong Lewis acids. mdpi.com
CO adsorption on HS-AlF₃ (High-Surface-Area AlF₃)Fourier-Transform Infrared Spectroscopy (FTIR)Strong blue shifts observed in the CO stretching vibration indicate a large number of very strong Lewis acid sites on the surface. stfc.ac.uk

Catalytic Implications of AlF₂ as a Reactive Species

The catalytic activity of aluminum fluoride-based materials is intrinsically linked to the presence of coordinatively unsaturated aluminum centers on their surfaces. These sites, which can be described as AlF₂-like species, function as exceptionally strong Lewis acids and are considered the active centers for a variety of chemical transformations. mdpi.comstfc.ac.uk Their ability to accept electron pairs facilitates the activation of substrates, particularly those containing polar C–H and C–F bonds.

High-surface-area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF) are recognized as some of the strongest solid Lewis acids, playing a significant role in heterogeneous catalysis. researchgate.net The catalytic prowess of these materials stems from the high density of under-coordinated Al sites. These AlF₂ reactive species are implicated in several important reactions:

C–F Bond Activation: The strong electrophilicity of AlF₂ sites enables them to interact with and cleave robust C–F bonds. This is a critical step in the conversion of fluorocarbons into other valuable chemicals. For example, fluorinated γ-alumina catalysts are highly active in the dismutation of chlorodifluoromethane (B1668795) (CHClF₂) at room temperature, a reaction that proceeds via C-F bond activation at Lewis acid centers. rsc.org

Isomerization and Dismutation Reactions: Aluminum trifluoride has been shown to be an effective catalyst for the Cl/F exchange reactions in compounds like dichlorodifluoromethane (B179400) (CCl₂F₂) and chlorodifluoromethane (CHClF₂). epa.gov The α-AlF₃ phase, which possesses a higher concentration of Lewis acid sites, is more active than the γ-AlF₃ phase. epa.gov The reaction mechanism involves the interaction of the substrate with the Lewis acidic Al sites on the catalyst surface.

Pyrolysis Reactions: In the catalytic pyrolysis of CHClF₂, aluminum fluoride significantly enhances the conversion rate compared to non-catalytic processes, promoting the formation of tetrafluoroethylene (B6358150) (TFE). daneshyari.comresearchgate.net The surface of the AlF₃ catalyst provides the active sites where the decomposition and subsequent recombination reactions occur. daneshyari.comresearchgate.net

The following table details specific catalytic reactions where AlF₂ species are considered the key reactive intermediates or active sites.

ReactionCatalyst SystemRole of AlF₂ SpeciesConditionsReference
Dismutation of Chlorodifluoromethane (CHClF₂)Fluorinated γ-Al₂O₃Acts as a strong Lewis acid site that activates the C-F bond of the reactant.Room Temperature rsc.org
Cl/F Exchange in Dichlorodifluoromethane (CCl₂F₂)α-AlF₃Provides a high concentration of Lewis acid active sites for the halogen exchange mechanism.Gas Phase epa.gov
Pyrolysis of Chlorodifluoromethane (CHClF₂) to Tetrafluoroethylene (TFE)Aluminum Fluoride (AlF₃)Surface Al sites catalyze the decomposition of CHClF₂ to form the difluorocarbene (:CF₂) intermediate, which then dimerizes to TFE.650°C, Atmospheric Pressure daneshyari.comresearchgate.net
Hydrodefluorination of FluoromethanesAluminum Chlorofluoride (ACF)Surface-bound silylium-ion-like species, formed at the strong Lewis acid Al sites, are crucial for the C–F bond cleavage step.Mild Conditions researchgate.net

Advanced Analytical Methodologies for Aluminum Difluoride Research

High-Resolution Mass Spectrometry (e.g., QMS, FT-ICR MS)

High-resolution mass spectrometry is an indispensable tool for the detection and characterization of gas-phase species, including transient molecules like aluminum difluoride. It allows for precise mass-to-charge ratio (m/z) determination, enabling the unambiguous identification of molecules and their fragments.

Quadrupole Mass Spectrometry (QMS): A Quadrupole Mass Spectrometer operates by using oscillating electrical fields to stabilize or destabilize the trajectories of ions passing through a set of four parallel metal rods. wikipedia.org By applying specific direct current (DC) and radio frequency (RF) voltages to the rods, only ions with a specific m/z ratio can pass through to the detector, while others are filtered out. wikipedia.orgutoronto.ca This makes QMS an effective tool for monitoring specific chemical species in real-time.

In research related to aluminum fluorides, QMS has been utilized to study the gas-phase chemistry during processes like the atomic layer deposition (ALD) of aluminum trifluoride (AlF₃). colorado.edu During the ALD process using trimethylaluminum (B3029685) (TMA) and hydrogen fluoride (B91410) (HF), a QMS can monitor reactants and reaction byproducts. For instance, it can track the methane (B114726) (CH₄) reaction product at m/z = 16 and the HF reactant at m/z = 20. colorado.edu Such setups are crucial for understanding reaction mechanisms, which may involve the formation of intermediate species like AlF₂ in the gas phase.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS is a high-performance mass spectrometry technique that offers exceptionally high mass resolution and accuracy. nih.govwikipedia.org It operates by trapping ions in a strong, uniform magnetic field within a Penning trap. wikipedia.org The ions are excited into a circular orbit, and their cyclotron frequency is measured. This frequency is inversely proportional to the ion's m/z ratio. yale.edu Because frequency can be measured with extreme precision, FT-ICR MS can distinguish between ions with very similar masses. yale.eduresearchgate.net

The ultra-high resolution of FT-ICR MS is particularly advantageous for identifying transient species like AlF₂ from a complex mixture of ions. It can accurately determine the elemental composition of an ion from its precise mass, leveraging the mass defect of the constituent elements. wikipedia.org This capability would allow researchers to confirm the presence of AlF₂ and differentiate it from other aluminum-fluorine fragments or background ions.

Ion SpeciesTheoretical Mass-to-Charge Ratio (m/z)Relevant Analytical TechniqueApplication in AlF₂ Research
AlF₂⁺64.9722FT-ICR MS, QMSDirect detection and identification of the this compound cation.
AlF⁺45.9757FT-ICR MS, QMSIdentification of fragmentation products.
Al⁺26.9815FT-ICR MS, QMSIdentification of fragmentation products.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ufl.edu In GC, a chemical mixture is vaporized and separated into its individual components as it passes through a capillary column. ufl.edu The separated components then enter the mass spectrometer for identification.

However, the direct analysis of highly reactive inorganic fluorides like this compound using conventional GC-MS presents significant challenges. Such compounds can react with the stationary phase of the polysiloxane capillary columns typically used in GC, potentially destroying the column and preventing detection of the target analyte. researchgate.net Furthermore, volatile, low-molecular-weight compounds may have poor retention and co-elute with the injection peak. researchgate.net

Despite these limitations, GC-MS can be a valuable tool in AlF₂ research for indirect analysis. It can be used to:

Analyze more stable, volatile precursor compounds used in the synthesis of AlF₂.

Identify and quantify organic byproducts of reactions where AlF₂ is an intermediate.

Characterize derivatized forms of related compounds that are more amenable to GC analysis.

For such analyses, specialized columns with inert surfaces and specific stationary phases may be required to handle reactive compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Related Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgaip.org XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

XPS is particularly well-suited for studying aluminum fluoride compounds and surfaces. It can readily distinguish between metallic aluminum and its compounds due to a substantial chemical shift of about 2 eV in the Al 2p core level spectrum. aip.org This technique has been employed to investigate the surface chemistry of high surface area aluminum fluoride (AlF₃) samples, identifying different chemical states of aluminum and the presence of surface hydroxyl groups and adsorbed water. rsc.org

In the context of AlF₂ research, XPS would be critical for:

Identifying Chemical States: Differentiating between various oxidation states of aluminum (e.g., Al³⁺, intermediate states like Al²⁺ in AlF₂, and metallic Al⁰) on a surface. Studies have shown that electron bombardment of AlF₃ can induce a reduction process, leading to the formation of intermediate AlFx states and finally metallic aluminum, which can be monitored with XPS. conicet.gov.ar

Determining Stoichiometry: Quantifying the fluorine-to-aluminum ratio on a surface to characterize thin films or surface layers.

Surface Contamination Analysis: Detecting impurities, such as oxygen in the form of aluminum oxyfluorides, which can significantly impact the material's properties. aip.org

Research has established characteristic binding energies for elements in aluminum fluoride environments, which are essential for interpreting XPS spectra.

Core LevelChemical StateReported Binding Energy (eV)Reference
Al 2pAl in AlF₃~76.1 - 77.0 rsc.org
Al 2pAl Metal (Al⁰)~72.9 aip.org
F 1sF in AlF₃~687.0 - 688.0 rsc.org
O 1sSurface OH/H₂O on AlF₃~532.0 - 533.0 rsc.org

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis (for related solid samples or intermediates)

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are complementary techniques often used in tandem to provide morphological and elemental information about solid samples.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating various signals that provide information about the surface topography and composition. innovaltec.com High-resolution images produced by SEM can reveal details about particle size, shape, and surface texture. researchgate.net In the study of materials related to this compound, SEM is used to characterize the morphology of:

Precursor aluminum powders or films. researchgate.net

Solid substrates onto which aluminum fluoride species are deposited.

The surface structure of aluminum fluoride thin films, which can influence their optical and protective properties. researchgate.net

Energy Dispersive X-ray (EDX) Analysis: Also known as EDS, this technique analyzes the X-rays emitted from a sample that has been bombarded with an electron beam, typically within an SEM. wikipedia.org Each element has a unique atomic structure and therefore emits a characteristic set of X-ray peaks, allowing for elemental identification and quantitative compositional analysis. wikipedia.orgyoutube.com

In AlF₂-related research, EDX is invaluable for:

Confirming the elemental composition of synthesized materials.

Mapping the distribution of aluminum and fluorine across a sample surface.

Detecting the presence of impurities or compositional variations in solid intermediates or final products. mdpi.com

For example, an EDX analysis of a sample intended to be aluminum fluoride would be expected to show strong signals for aluminum and fluorine, and the relative atomic percentages can be calculated to assess stoichiometry.

ElementCharacteristic X-ray LineExpected Energy (keV)Application in AlF₂ Research
Fluorine (F)0.677Detection and quantification of fluorine in samples.
Aluminum (Al)1.486Detection and quantification of aluminum in samples.
Oxygen (O)0.525Detection of oxide impurities or oxyfluoride formation.
Carbon (C)0.277Detection of surface contamination or carbon from precursors.

Emerging Research Directions and Future Perspectives in Aluminum Difluoride Chemistry

Development of Novel Spectroscopic Techniques for Transient Species

The transient nature of aluminum difluoride necessitates the development and application of innovative spectroscopic methods for its characterization. Traditional spectroscopic techniques are often challenged by the short lifetime and low concentrations of such species. To overcome these hurdles, researchers are exploring a variety of advanced approaches.

One promising direction is the use of Modulation Excitation Spectroscopy (MES) . This transient technique allows for the differentiation of active chemical species from spectator molecules in complex reactive systems nih.govresearchgate.net. By periodically perturbing the system, for instance through concentration modulation, MES can selectively detect species that respond to the stimulus, providing valuable insights into reaction mechanisms involving transient intermediates like AlF2 nih.gov.

Furthermore, advancements in laser-based techniques are proving crucial. For the related, more stable aluminum monofluoride (AlF), techniques such as laser-induced fluorescence (LIF) and laser/radio frequency multiple resonance ionization schemes have been successfully employed to perform detailed spectroscopic characterization nih.govaps.org. These methods, which can be adapted for AlF2, enable precise measurements of the energy-level structures of these molecules aps.org.

The development of new instrumentation is also a key aspect of this research area. For instance, high-resolution Fourier transform ion-cyclotron resonance spectrometers are being developed to study highly unstable species yale.edu. These instruments, equipped with cryogenic ion processing, can generate and trap transient molecules, allowing for detailed spectroscopic analysis yale.edu.

Recent breakthroughs in Raman spectroscopy, such as thermostable-Raman-interaction-profiling (TRIP) , offer new possibilities for studying fragile molecules without causing heat-induced damage scitechdaily.com. This technique could be invaluable for analyzing the vibrational modes of AlF2 and its interactions with other molecules in a controlled manner scitechdaily.com.

Table 1: Advanced Spectroscopic Techniques for Transient Species

Technique Description Relevance for AlF2
Modulation Excitation Spectroscopy (MES) A transient method that distinguishes active from spectator species by periodic perturbation. Can help identify the role of AlF2 in complex reaction mechanisms.
Laser-Induced Fluorescence (LIF) A highly sensitive method for detecting and analyzing molecular species based on their fluorescence spectra. Can be used to probe the electronic structure and energy levels of AlF2.
Multiple Resonance Ionization A technique that uses multiple photons to selectively ionize a molecule, allowing for detailed spectroscopic analysis. Enables precise measurements of the energy-level structure of transient species like AlF2.
Fourier Transform Ion-Cyclotron Resonance Spectrometry A high-resolution mass spectrometry technique for studying unstable and reactive ions. Can be used to trap and analyze AlF2 ions, providing insights into their properties.
Thermostable-Raman-Interaction-Profiling (TRIP) A novel Raman spectroscopy technique that avoids heat-induced damage to fragile molecules. Allows for the study of the vibrational properties of AlF2 and its interactions.

Exploration of AlF2 in Extreme Chemical Environments

Understanding the behavior of this compound in extreme chemical environments is crucial for both fundamental chemical knowledge and for its potential applications in demanding industrial processes. Research in this area focuses on high-temperature conditions, high-pressure scenarios, and its interactions within unique chemical matrices.

High-temperature environments are of particular interest, especially in the context of the aluminum industry. Aluminum fluoride (B91410) compounds are critical additives in the electrolytic production of aluminum, where they lower the melting point of the electrolyte and increase its conductivity in molten salt baths at temperatures around 1000°C noahchemicals.com. The formation and behavior of AlF2 species in these molten salt systems are subjects of ongoing investigation. The sublimation of aluminum trifluoride at high temperatures is a known phenomenon, and understanding the gas-phase species, including AlF2, is important for process optimization nist.gov.

The interaction of aluminum-containing materials with fluorine sources at elevated temperatures and pressures is another area of active research. For example, the fluorination of aluminum oxide (Al2O3) using hydrogen fluoride (HF) at high temperatures is a method to produce aluminum fluorides colorado.eduacs.org. Studies on the effect of HF pressure on the fluorination process provide insights into the formation of different aluminum fluoride species at the surface and in the gas phase colorado.eduacs.org.

The study of aluminum fluorides in low-temperature matrices, while seemingly the opposite of extreme heat, also provides a unique chemical environment. Matrix isolation techniques, where reactive species are trapped in an inert gas matrix at cryogenic temperatures, allow for detailed spectroscopic studies of otherwise unstable molecules like AlF2 acs.org. This "freezing" of the reaction allows for a more detailed characterization of the molecular structure and properties.

Advanced Computational Algorithms for Complex Systems Involving AlF2

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of transient species like this compound. Advanced algorithms and theoretical models are being developed and applied to provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and properties of aluminum fluoride systems researchgate.net. These calculations can predict various parameters, including surface energies and the coordination of aluminum atoms in different environments mdpi.com. For instance, computational studies have been used to investigate the structure and stability of various surfaces of α-AlF3, providing insights into its catalytic activity mdpi.comresearchgate.net.

The development of new reactive force fields (ReaxFF) is another significant advancement researchgate.net. These force fields are specifically parameterized to accurately model the interactions and reactions within Al-F systems at an atomic scale. ReaxFF simulations can be used to study the dynamics of chemical processes, such as the etching of materials with fluorine-containing plasmas, where AlFx species are formed researchgate.net.

Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental findings researchgate.net. These calculations can provide detailed information about the potential energy surfaces, vibrational frequencies, and electronic transitions of molecules like AlF2 researchgate.netresearchgate.net.

Table 2: Computational Methods in AlF2 Research

Computational Method Description Application to AlF2
Density Functional Theory (DFT) A quantum mechanical modeling method to investigate the electronic structure of many-body systems. Predicts geometry, electronic properties, and surface energies of AlF2 and related compounds.
Reactive Force Fields (ReaxFF) A type of force field that can model chemical reactions at the atomic level. Simulates the formation and reaction dynamics of AlFx species in various environments.
Ab initio Quantum Chemistry A class of computational chemistry methods based on quantum mechanics, without empirical parameters. Calculates accurate spectroscopic constants, potential energy surfaces, and thermodynamic properties of AlF2.

Interdisciplinary Applications in Materials Science and Fundamental Chemical Physics

The unique properties of this compound and related aluminum fluorides position them at the intersection of materials science and fundamental chemical physics, with a wide range of current and potential applications.

In materials science , aluminum fluorides are crucial in several areas. They are used as catalysts in various chemical reactions, including the synthesis of organic fluorine compounds boulingchem.com. Their high surface area and Lewis acidity make them effective in promoting specific chemical transformations mdpi.com. Aluminum fluoride is also a key component in the production of fluoroaluminate glasses and as a low-index material for optical thin films , particularly for applications in the deep-ultraviolet region wikipedia.orgscience.gov. Furthermore, its role as a flux in the production of aluminum by electrolysis is a major industrial application noahchemicals.comboulingchem.com.

From the perspective of fundamental chemical physics , the study of aluminum monofluoride and difluoride provides a rich testing ground for quantum theories. The relatively simple electronic structure of AlF makes it an excellent candidate for laser cooling and trapping of molecules nih.govaps.orgmpg.de. Achieving ultracold molecules opens up new avenues for research in quantum computing, precision measurements, and the study of quantum phenomena mpg.de. The detailed spectroscopic data obtained for these molecules serve as important benchmarks for advanced quantum chemistry calculations mpg.de. The investigation of the formation and properties of AlF2 in various environments contributes to a deeper understanding of chemical bonding and reactivity.

Q & A

Q. Methodological Considerations :

  • Use inert materials (e.g., nickel crucibles) to prevent contamination.
  • Monitor temperature gradients to ensure homogeneous crystal growth.
  • Purity can be verified via X-ray diffraction (XRD) and fluorine elemental analysis .

Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

Basic Research Question
Key techniques include:

TechniqueApplicationReference
XRD Crystal structure determination; identifies polymorphs (e.g., α-AlF₂ vs. β-AlF₂)
Raman Spectroscopy Detects vibrational modes of Al-F bonds; distinguishes bonding configurations
XPS (X-ray Photoelectron Spectroscopy) Measures binding energies of Al 2p and F 1s electrons; confirms oxidation states
NMR (¹⁹F) Probes local fluorine environments; useful for amorphous vs. crystalline phase analysis

Advanced Tip : Pair XRD with pair distribution function (PDF) analysis for amorphous or nanocrystalline samples .

How does this compound’s stability under varying humidity and temperature conditions impact experimental design?

Basic Research Question

  • Moisture Sensitivity : AlF₂ hydrolyzes in humid air, forming Al(OH)F₂ or AlF₃. Use gloveboxes (<1 ppm H₂O) for handling .
  • Thermal Stability : Decomposes above 700°C into AlF₃ and volatile AlFx species. Thermogravimetric analysis (TGA) under argon is recommended for stability profiling .
  • Storage : Seal in fluorine-compatible containers (e.g., PTFE) with desiccants.

What computational methods are employed to model this compound’s electronic structure and reactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts bandgap, phonon modes, and surface reactivity. Basis sets like LANL2DZ are suitable for Al and F .
  • Molecular Dynamics (MD) : Simulates thermal expansion coefficients and phase transitions at high temperatures.
  • Challenges : Accurate modeling of fluorine’s electronegativity and electron correlation effects requires hybrid functionals (e.g., B3LYP) .

Validation : Compare computed vibrational spectra with experimental Raman/IR data .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in Raman/XPS data often arise from:

  • Sample Purity : Trace OH⁻ or O₂ contamination alters spectral features. Use high-vacuum synthesis and in situ spectroscopy .
  • Crystallographic Phase : α-AlF₂ (tetragonal) and β-AlF₂ (orthorhombic) exhibit distinct peaks. Confirm phase via XRD before spectroscopic analysis .
  • Instrument Calibration : Reference standards (e.g., Si wafer for Raman) mitigate instrument-specific artifacts.

Case Study : Contradictory XPS F 1s binding energies (686–688 eV) may reflect surface vs. bulk fluorine environments. Depth profiling via argon sputtering clarifies this .

What novel applications of this compound are emerging in materials science?

Advanced Research Question

  • Optical Coatings : AlF₂’s low refractive index and UV transparency make it promising for space telescope mirrors. NASA’s LUVOIR mission explores fluorinated aluminum coatings to replace MgF₂ .
  • Catalysis : As a Lewis acid, AlF₂ activates C-F bonds in fluorocarbon reactions. Surface doping with transition metals (e.g., Cr) enhances activity .
  • Solid-State Electrolytes : Its ionic conductivity is being tested for fluoride-ion batteries.

Experimental Design : For coating applications, use plasma-enhanced chemical vapor deposition (PECVD) with XeF₂ as a fluorine source to minimize oxidation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Toxicity : AlF₂ releases HF upon hydrolysis, causing severe burns. Use PPE (nitrile gloves, face shields) and HF-neutralizing gels (e.g., calcium gluconate) .
  • Reactivity : Avoid contact with acids, metals (e.g., Al powder), or ammonium salts, which trigger explosive H₂ gas release .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to capture fluorine gas byproducts.

How can researchers ensure reproducibility in this compound synthesis and characterization?

Advanced Research Question

  • Documentation : Record detailed synthesis parameters (e.g., heating rates, gas flow ratios) using FAIR data principles .
  • Cross-Lab Validation : Share samples with collaborators for independent XRD/spectroscopy verification.
  • Machine Learning : Train models on published datasets to predict optimal synthesis conditions and flag outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.